molecular formula C14H18N2O4 B1334647 Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate CAS No. 216985-30-7

Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Cat. No.: B1334647
CAS No.: 216985-30-7
M. Wt: 278.3 g/mol
InChI Key: DYEIOUCEYOYBPG-UHFFFAOYSA-N
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Description

Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate is an organic compound with the molecular formula C14H18N2O4. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitrophenyl group attached to the piperidine ring.

Scientific Research Applications

Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 4-nitrobenzaldehyde with piperidine to form 1-(4-nitrophenyl)piperidine. This intermediate is then esterified with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)piperidine-4-carboxylic acid: Similar structure but lacks the ethyl ester group.

    1-(4-Aminophenyl)piperidine-4-carboxylate: Formed by the reduction of the nitro group.

    Ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate: Contains an additional acetyl group on the phenyl ring.

Uniqueness

Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate is unique due to the presence of both the nitrophenyl and ester groups, which confer distinct chemical properties and reactivity. This combination allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-2-20-14(17)11-7-9-15(10-8-11)12-3-5-13(6-4-12)16(18)19/h3-6,11H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEIOUCEYOYBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383861
Record name ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216985-30-7
Record name ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-fluoro-4-nitrobenzene (3.0 g, 21 mmol) in DMSO (30 mL) was added ethyl piperidine-4-carboxylate (5.0 g, 32 mmol) and K2CO3 (5.9 g, 43 mmol). The resulting mixture was stirred at 100° C. for 8 h, and allowed to cool to rt. EtOAc (300 mL) was added. The organic layer was washed with water (3×100 mL) and brine, dried over Na2SO4, filtered and concentrated to give a residue, which was purified by flash column chromatography on silica gel (EtOAc/petroleum ether (1:2 v/v)). Compound 54a was obtained as a yellow solid. Mass Spectrum (LCMS, ESI pos.): Calcd. for C14H18N2O4: 279.1 (M+H). Found 279.1.
Quantity
3 g
Type
reactant
Reaction Step One
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5 g
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reactant
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Quantity
5.9 g
Type
reactant
Reaction Step One
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Quantity
30 mL
Type
solvent
Reaction Step One
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Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 1-fluoro-4-nitrobenzene (2.0 g, 1.50 mL, 14 mmol), piperidine-4-carboxylic acid ethyl ester (2.2 g, 2.15 mL, 14 mmol), and potassium carbonate (9.7 g, 70 mmol) in CH3CN (20 mL) was stirred at room temperature overnight. The resulting mixture was filtered and concentrated. The residue was purified by chromatography on silica gel (gradient elution with 5-50% ethyl acetate in hexanes) to produce 2.0 g of 1-(4-nitro-phenyl)-piperidine-4-carboxylic acid ethyl ester as a yellow solid. 1.0 g of the above 1-(4-nitro-phenyl)-piperidine-4-carboxylic acid ethyl ester was hydrogenated using 10% Pd/C (200 mg) in MeOH, under 50 psi pressure of hydrogen for 2 hours. The catalyst was filtered, and the residue was concentrated to produce 1-(4-amino-phenyl)-piperidine-4-carboxylic acid ethyl ester. This material was directly used in the next step without further purification.
Quantity
1.5 mL
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reactant
Reaction Step One
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2.15 mL
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9.7 g
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reactant
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20 mL
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solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

In a solution of 1-fluoro-4-nitro benzene (3.00 g, 21.3 mmol) in DMSO (30 mL) was added ethyl piperidine-4-carboxylate (5.01 g, 31.9 mmol) and K2CO3 (5.87 g, 42.5 mmol). The resulting mixture was stirred at 100° C. for 8 h. After cooling to rt, the reaction was quenched with H2O (70 mL). The resulting mixture was extracted with EtOAc (3×100 mL). The combined organic layers were washed with brine, dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with EtOAc/petroleum ether (1:2 v/v) to obtain compound 18a as a yellow solid (5.00 g, 80% yield). Mass Spectrum (LCMS, ESI pos.): Calcd. for C14H18N2O4: 279.1 (M+H). Found 279.1.
Quantity
3 g
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reactant
Reaction Step One
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5.01 g
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reactant
Reaction Step One
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Quantity
5.87 g
Type
reactant
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Quantity
30 mL
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solvent
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Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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